Methyl 5-ethenylpyridine-3-carboxylate

Description

Significance of Functionalized Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science

The pyridine ring is a fundamental nitrogen-containing heterocycle that serves as a core scaffold in a vast array of important substances. nih.govnih.gov Its structural motif is found in numerous natural products, including vitamins and alkaloids, as well as a significant number of FDA-approved pharmaceuticals and advanced agrochemicals. nih.govlifechemicals.com The process of introducing functional groups at various positions on this ring—creating functionalized pyridine derivatives—is a cornerstone of modern chemistry, as it allows for the precise tuning of a molecule's chemical and physical properties. nih.gov

In the realm of organic synthesis, functionalized pyridines are indispensable tools. They act as versatile intermediates and building blocks for constructing more elaborate molecular architectures. nbinno.com The electron-deficient nature of the pyridine ring, combined with the specific electronic properties of its substituents, dictates its reactivity, enabling a wide range of chemical transformations. nih.govresearchgate.net Chemists leverage these properties to forge complex bonds and assemble molecules for applications ranging from medicinal chemistry to catalysis. nbinno.comrsc.org

In materials science, the unique characteristics of functionalized pyridines are harnessed to create novel materials with tailored functionalities. The nitrogen atom in the pyridine ring can coordinate with metal ions, making these compounds excellent ligands for developing catalysts and functional materials. researchgate.netrsc.org When incorporated into polymers or larger frameworks, pyridine derivatives can impart specific electronic, optical, or thermal properties, leading to the development of advanced materials for use in electronics, sensors, and nanotechnology. smolecule.com

Overview of the Chemical Structure of Methyl 5-ethenylpyridine-3-carboxylate and its Core Research Interest

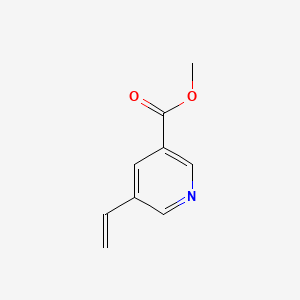

The chemical structure of this compound, with the molecular formula C₉H₉NO₂, is key to its utility. It features a central six-membered pyridine ring. Attached to the 3-position of this ring is a methyl carboxylate group (-COOCH₃), while the 5-position is substituted with an ethenyl group (-CH=CH₂), also known as a vinyl group. evitachem.com This specific arrangement of an electron-withdrawing ester group and a reactive, polymerizable vinyl group on the same heterocyclic scaffold is the primary source of its research interest.

The core research focus on this compound is centered on its role as a functional monomer and a versatile synthetic intermediate. smolecule.comevitachem.com

Polymer Science: The presence of the vinyl group allows the molecule to undergo polymerization, creating novel polymers with pyridine units integrated directly into the polymer backbone. These polymers can possess unique properties and can be further modified post-polymerization via the ester or nitrogen functionalities.

Organic Synthesis: As a bifunctional molecule, it serves as a valuable building block for synthesizing more complex compounds. smolecule.com The vinyl group can participate in various addition and coupling reactions, such as the Heck or Suzuki-Miyaura reactions, while the ester group can be hydrolyzed or converted to other functional groups. smolecule.comevitachem.com

Materials Development: The conjugated system involving the vinyl group and the pyridine ring suggests potential for interesting optoelectronic properties. smolecule.com This has led to investigations into its use in developing organic materials for applications such as dyes or sensors. smolecule.com

The synthesis of this compound can be achieved through several established chemical routes, each with its own set of conditions and outcomes. The choice of method often depends on the availability of starting materials and the desired scale of production.

Table 1: Selected Synthesis Methods for this compound

| Synthesis Method | Key Reagents & Catalysts | Typical Reaction Yields | Key Features |

| Palladium-Catalyzed Cross-Coupling | 5-bromonicotinic acid derivatives, vinylboronic acids, Palladium catalyst, K₂CO₃ base | 65% to 85% | A common and efficient method for introducing the ethenyl group onto the pyridine ring. smolecule.com |

| Esterification | 5-ethenylpyridine-3-carboxylic acid, methanol (B129727), acid catalyst (e.g., H₂SO₄) | 80% to 90% purity | A direct method to form the methyl ester from the corresponding carboxylic acid. smolecule.com |

| Condensation Reaction | 3-pyridinecarboxaldehyde, vinyl acetate, Lewis acid catalyst (e.g., ZnCl₂) | Varies | Involves the formation of the ethenyl group through a condensation pathway. smolecule.comevitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-ethenylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-3-7-4-8(6-10-5-7)9(11)12-2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVVZJIMFHIEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701337873 | |

| Record name | Methyl 5-ethenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38940-67-9 | |

| Record name | Methyl 5-ethenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Pyridine 3 Carboxylate Derivatives

Classical and Modern Approaches to Pyridine (B92270) Ring Construction

The synthesis of the pyridine ring is a well-established field, yet it continues to evolve with the development of more efficient and versatile methodologies. These approaches can be broadly categorized into condensation strategies, which build the ring through a series of intermolecular reactions, and cycloaddition reactions, which form the heterocyclic core in a concerted or stepwise cyclic process.

Condensation Strategies for Pyridine Core Formation

Condensation reactions are among the most traditional and widely used methods for constructing the pyridine nucleus. These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds through the reaction of carbonyl compounds, enamines, and ammonia (B1221849) or its derivatives.

The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can then be oxidized to the corresponding pyridine derivative. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic pyridine ring. wikipedia.org

The classical Hantzsch synthesis, however, has several drawbacks, including often harsh reaction conditions, long reaction times, and modest yields. wikipedia.org To address these limitations, numerous modifications have been developed. Modern approaches have focused on improving efficiency and environmental friendliness. For instance, microwave-assisted synthesis has been shown to accelerate the reaction. wikipedia.org Researchers have also explored greener methodologies by using alternative solvents, such as aqueous micelles, or employing catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation to achieve high yields. wikipedia.org Another modification involves a one-pot synthesis approach that includes direct aromatization using oxidizing agents like ferric chloride, manganese dioxide, or potassium permanganate. wikipedia.org

A key variation is the Knoevenagel–Fries modification, which allows for the synthesis of unsymmetrical pyridine compounds, expanding the scope of the original reaction. wikipedia.org

Table 1: Comparison of Classical and Modern Hantzsch Pyridine Synthesis Conditions

| Feature | Classical Hantzsch Synthesis | Modern Modifications |

|---|---|---|

| Catalyst | Typically none or weak acid/base | p-toluenesulfonic acid (PTSA), Ionic Liquids, Bentonitic Clay wikipedia.orgresearchgate.net |

| Solvent | Refluxing ethanol scispace.com | Aqueous micelles, Solvent-free conditions, Greener solvents wikipedia.orgresearchgate.net |

| Energy Source | Conventional heating | Microwave irradiation, Ultrasonic irradiation wikipedia.org |

| Reaction Time | Long (hours to days) | Short (minutes to hours) researchgate.net |

| Yield | Often low to moderate | Generally good to excellent wikipedia.orgresearchgate.net |

| Aromatization | Separate oxidation step required | One-pot aromatization with oxidizing agents (e.g., FeCl₃) wikipedia.org |

The Bohlmann-Rahtz pyridine synthesis provides a versatile two-step method for generating substituted pyridines. organic-chemistry.orgwikipedia.org Discovered by Ferdinand Bohlmann and Dieter Rahtz in 1957, the process begins with the condensation of an enamine with an ethynylketone. jk-sci.comsynarchive.com This initial step forms an aminodiene intermediate, which subsequently undergoes a heat-induced E/Z isomerization followed by a cyclodehydration to yield the final 2,3,6-trisubstituted pyridine. organic-chemistry.orgjk-sci.com

A significant advantage of the Bohlmann-Rahtz synthesis over the Hantzsch method is that it directly produces the aromatic pyridine ring, bypassing the need for a separate oxidation step. organic-chemistry.org However, the original protocol has limitations, such as the high temperatures required for the final cyclodehydration and the need to purify the intermediate, which have restricted its widespread use. organic-chemistry.org

Recent advancements have successfully addressed some of these drawbacks. researchgate.net The introduction of acid catalysis, using either Brønsted or Lewis acids, has been shown to promote the cyclodehydration at significantly lower temperatures. organic-chemistry.org Catalysts such as acetic acid, Amberlyst-15 ion-exchange resin, zinc bromide (II), or ytterbium triflate (III) have proven effective. organic-chemistry.orgjk-sci.com Furthermore, to circumvent the issue of enamine availability, a three-component variation has been developed where the enamine is generated in situ from a ketone and an amino group source like ammonium acetate. organic-chemistry.orgjk-sci.com

Table 2: Catalysts and Conditions in Modified Bohlmann-Rahtz Synthesis

| Catalyst/Condition | Purpose | Reference |

|---|---|---|

| Acetic Acid | Promotes conjugate addition and cyclodehydration in a single step | organic-chemistry.org |

| Amberlyst-15 | Allows for milder conditions and simple work-up | organic-chemistry.org |

| Ammonium Acetate | In situ generation of enamines | jk-sci.com |

| Ethanol (Solvent) | Favored protic, polar solvent for milder, acid-free conditions | organic-chemistry.org |

| Microwave Assistance | Accelerates the reaction rate | researchgate.net |

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction is a key step in various multi-component syntheses of polysubstituted pyridines. wikipedia.orgthieme-connect.com In these sequences, an aldehyde and an active methylene (B1212753) compound, such as malononitrile, first undergo a Knoevenagel condensation. thieme-connect.com

The resulting product then acts as a Michael acceptor, reacting with a 1,3-dicarbonyl compound in a subsequent Michael-type condensation. thieme-connect.com The final pyridine ring is formed after tautomerization, cyclization, and oxidation. thieme-connect.com The versatility of this approach allows for the synthesis of a wide array of pyridines by varying the aldehyde, the active methylene compound, and the 1,3-dicarbonyl species. thieme-connect.com

A notable variant is the Doebner modification, which utilizes pyridine as a solvent. wikipedia.orgorganic-chemistry.org When one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid (e.g., malonic acid), the condensation in pyridine is often accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org While traditionally employing pyridine as the solvent, recent studies have explored alternatives like triethylamine (TEA) in toluene to avoid the use of carcinogenic pyridine. rsc.org

Cycloaddition Reactions for Heterocyclic Ring Formation

Cycloaddition reactions offer a powerful and often convergent strategy for the construction of six-membered rings. In the context of pyridine synthesis, Diels-Alder type reactions are particularly relevant, providing direct access to the core heterocyclic structure.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. While normal electron-demand Diels-Alder reactions can be used to form pyridine precursors, they are often difficult to achieve in high yield due to unfavorable electronics. acsgcipr.org

More successful for the synthesis of pyridines are inverse-electron-demand Diels-Alder (IEDDA or DAINV) reactions. acsgcipr.orgwikipedia.org This variant involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.org In this scenario, the pyridine nitrogen is typically part of an electron-deficient diene system, such as a 1,2,4-triazine, a 1,2,4,5-tetrazine, or a substituted pyrimidine. acsgcipr.orgnih.gov

The reaction proceeds through several steps:

A [4+2] cycloaddition to form an initial bicyclic adduct. nih.gov

A retro-Diels-Alder reaction that involves the extrusion of a small, stable molecule like nitrogen (N₂) or hydrogen cyanide (HCN). acsgcipr.orgwur.nl

Aromatization to yield the final substituted pyridine ring. acsgcipr.org

This sequential cycloaddition-elimination strategy is highly effective for assembling highly substituted and functionalized pyridine rings that are often found in complex natural products. nih.govsigmaaldrich.com Intramolecular versions of this reaction are also known and are generally more facile, requiring milder conditions than their intermolecular counterparts. acsgcipr.org

Metal-Catalyzed Cycloadditions

Transition-metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a highly efficient and atom-economical method for the synthesis of substituted pyridines. This approach typically involves the cocyclization of two alkyne molecules with a nitrile. Cobalt and nickel complexes are frequently employed as catalysts in these transformations. For instance, cobalt(II) iodide in the presence of a phosphine ligand and a reducing agent like zinc can effectively catalyze the cycloaddition of various nitriles and diarylacetylenes to furnish a wide range of polyarylated pyridines. nih.gov Similarly, nickel-based catalytic systems, often in the presence of a Lewis acid co-catalyst, have been developed for the [2+2+2] cycloaddition of alkyne-nitriles with alkynes, providing an efficient route to fused pyridines under mild conditions. nih.gov

The regioselectivity of these cycloadditions is a critical aspect, and the choice of catalyst, ligands, and substrates plays a crucial role in determining the final substitution pattern of the resulting pyridine ring. While this method is powerful for generating highly substituted pyridines, achieving specific substitution patterns required for certain pyridine-3-carboxylate targets can be challenging and often depends on the strategic design of the alkyne and nitrile precursors.

Annulation Reactions and Ring-Closing Procedures

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, represent another key strategy for pyridine synthesis. These methods can offer excellent control over the regiochemistry of the final product. For example, the reaction of anthranilic esters with N-pyridyl ureas can lead to the formation of quinazolin-2,4(1H,3H)-diones, which can be further transformed into pyridine-containing fused systems. nih.gov

Ring-closing metathesis (RCM) has also been utilized as a powerful tool for the synthesis of various unsaturated nitrogen heterocycles, including those that can be precursors to or derivatives of pyridines. nih.govwikipedia.orgeurekaselect.com This reaction typically involves the intramolecular metathesis of a diene or enyne substrate using ruthenium-based catalysts, such as Grubbs' catalysts. organic-chemistry.org While direct synthesis of the aromatic pyridine ring via RCM is not typical, this method is instrumental in preparing dihydropyridines and other cyclic precursors that can be subsequently oxidized to the corresponding aromatic pyridine derivatives. The functional group tolerance of modern RCM catalysts allows for the presence of ester functionalities, making it a viable, albeit indirect, route to certain pyridine-3-carboxylate structures.

Targeted Synthesis of Methyl 5-ethenylpyridine-3-carboxylate

The synthesis of this compound, also known as methyl 5-vinylnicotinate, can be approached through several distinct pathways. These routes generally involve either the construction of the substituted pyridine ring followed by esterification or the introduction of the ethenyl (vinyl) group onto a pre-existing pyridine-3-carboxylate scaffold.

Direct Esterification of 5-Ethenylpyridine-3-carboxylic Acid

One of the most straightforward methods for the preparation of this compound is the direct esterification of 5-ethenylpyridine-3-carboxylic acid with methanol (B129727). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is often carried out under reflux conditions. The Fischer esterification, a classic method for ester synthesis, is directly applicable here. smolecule.com

| Catalyst | Alcohol | Conditions | Yield |

| Sulfuric Acid | Methanol | Reflux | Good to Excellent |

| p-Toluenesulfonic Acid | Methanol | Reflux | Good to Excellent |

| Solid Acid Catalysts (e.g., Zr/Ti) | Methanol | Varies | Good |

This table presents typical conditions for the direct esterification of a carboxylic acid to its methyl ester. Specific yields can vary based on the exact substrate and reaction scale.

Recent advancements have also explored the use of solid acid catalysts, such as zirconium-titanium mixed oxides, which offer advantages in terms of catalyst recovery and reuse. mdpi.com

Nitrile Hydrolysis and Subsequent Esterification Pathways

An alternative route to this compound involves the hydrolysis of a corresponding nitrile precursor, 5-ethenyl-3-cyanopyridine. The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The resulting 5-ethenylpyridine-3-carboxylic acid can then be esterified as described in the previous section. smolecule.com

This two-step approach can be advantageous when the nitrile precursor is more readily accessible than the carboxylic acid. The hydrolysis step is a well-established transformation in organic synthesis, and the subsequent esterification follows standard procedures.

Introduction of the Ethenyl Moiety via Alkene Addition Reactions

The ethenyl group can be introduced onto a pre-functionalized pyridine ring through powerful carbon-carbon bond-forming reactions, most notably the Heck and Stille coupling reactions. These methods typically start from a halogenated pyridine-3-carboxylate derivative, such as methyl 5-bromopyridine-3-carboxylate.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. In the context of this compound synthesis, this would typically involve the reaction of methyl 5-bromopyridine-3-carboxylate with ethylene gas or a vinylating agent like vinylboronic acid or its esters. The reaction is carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

The Stille coupling offers another powerful method for the introduction of the ethenyl group. This reaction involves the palladium-catalyzed cross-coupling of an organotin reagent with an organic halide. For the synthesis of this compound, this would entail the reaction of methyl 5-bromopyridine-3-carboxylate with a vinylstannane reagent, such as vinyltributylstannane. wikipedia.org

| Reaction | Halide Precursor | Vinyl Source | Catalyst System | Base | Typical Yields |

| Heck Reaction | Methyl 5-bromopyridine-3-carboxylate | Ethylene | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ | Moderate to Good |

| Stille Coupling | Methyl 5-bromopyridine-3-carboxylate | Vinyltributylstannane | Pd(PPh₃)₄ | - | Good to Excellent |

This table provides a general overview of the components used in Heck and Stille reactions for the synthesis of the target compound. Specific conditions and yields are highly dependent on the chosen catalyst, ligands, and reaction parameters.

Both the Heck and Stille reactions are highly versatile and tolerate a wide range of functional groups, making them valuable tools for the late-stage introduction of the ethenyl moiety onto the pyridine-3-carboxylate scaffold.

Condensation of 3-Pyridinecarboxaldehyde with Vinyl Acetate

The construction of the pyridine ring often relies on condensation reactions that bring together smaller, readily available precursors. acsgcipr.org One plausible, though not widely documented, conceptual pathway to an ethenyl-substituted pyridine core involves the condensation of an aldehyde with a vinyl equivalent. In the context of this compound, a key starting material would be 3-Pyridinecarboxaldehyde. chemicalbook.comgoogle.com

While a direct condensation with vinyl acetate to form the specific target is not a standard named reaction, the principles are rooted in established pyridine syntheses like the Hantzsch or Bohlmann-Rahtz methods, which utilize condensation of aldehydes, β-ketoesters, and an ammonia source. acsgcipr.orgbaranlab.org

Table 1: Representative Conditions for Pyridine Synthesis via Condensation

| Component 1 | Component 2 | Ammonia Source | Catalyst/Conditions | Product Type |

| Aldehyde | 1,3-Dicarbonyl Compound | Ammonium Acetate | Acetic Acid, Reflux | Dihydropyridine/Pyridine |

| α,β-Unsaturated Carbonyl | Enamine | None (from enamine) | Heat or Lewis Acid | Pyridine |

| 3-Pyridinecarboxaldehyde | Vinyl Acetate (conceptual) | Ammonium Acetate | Acid or Metal Catalyst | Ethenyl-substituted Pyridine |

Alkylation Reactions of Pyridine Derivatives

Alkylation reactions are fundamental for introducing carbon-based functional groups onto a pre-existing pyridine ring. Direct C-H alkylation of pyridines is challenging due to the electron-deficient nature of the ring, which makes it resistant to electrophilic attack and prone to nucleophilic attack at the C2, C4, and C6 positions. jiaolei.group However, various strategies have been developed to achieve regioselective alkylation.

For the synthesis of a 5-substituted pyridine like this compound, achieving functionalization at the C5 position (a meta-position) is a significant challenge. bohrium.com Strategies to overcome this include:

Directed Metalation: The use of a directing group can facilitate deprotonation at a specific position, followed by quenching with an alkylating agent.

Radical Reactions: Minisci-type reactions involve the addition of alkyl radicals to the protonated pyridine ring. While this often favors the C2 and C4 positions, careful selection of reagents and conditions can influence regioselectivity.

Activation of the Pyridine Ring: The pyridine nitrogen can be activated, for instance, by forming an N-oxide. This alters the electronic properties of the ring, making it more susceptible to certain types of functionalization and potentially enabling access to the C5 position. nih.gov

A hypothetical route to the target molecule could involve the introduction of a two-carbon unit that is later converted to the ethenyl group. This might involve reacting a suitably activated pyridine-3-carboxylate with an organometallic reagent bearing a protected vinyl group or a precursor.

Advanced Synthetic Protocols for Pyridine-3-carboxylate Functionalization

Modern organic synthesis increasingly relies on advanced protocols that offer superior efficiency, selectivity, and functional group tolerance compared to classical methods. For the functionalization of pyridine-3-carboxylates, transition-metal catalysis, one-pot sequences, and strategies for controlling selectivity are particularly important.

Transition-Metal-Catalyzed Cross-Coupling for Pyridine Derivatives

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are well-suited for the functionalization of heterocyclic systems like pyridine. nih.gov To synthesize this compound, a vinyl group must be introduced at the C5 position. Several cross-coupling reactions are applicable for this transformation, typically starting from a halogenated pyridine derivative.

A common precursor would be Methyl 5-bromopyridine-3-carboxylate. This substrate can undergo various palladium- or nickel-catalyzed reactions:

Suzuki-Miyaura Coupling: Reaction with a vinylboronic acid or ester in the presence of a palladium catalyst and a base. This is a widely used and robust method with high functional group tolerance.

Stille Coupling: Coupling with a vinylstannane derivative, also typically palladium-catalyzed. While effective, the toxicity of organotin reagents is a drawback.

Heck Reaction: Direct reaction with an alkene like ethylene under palladium catalysis. This reaction forms the C-C bond and introduces the double bond simultaneously.

Negishi Coupling: Reaction with a vinylzinc reagent, which often shows high reactivity and selectivity. mdpi.com

These methods provide reliable and high-yielding routes to the desired ethenyl-substituted product. i-repository.net

Table 2: Comparison of Cross-Coupling Reactions for Vinylation

| Reaction Name | Vinyl Source | Catalyst System (Typical) | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Vinylboronic acid/ester | Pd(PPh₃)₄, Na₂CO₃ | Stable reagents, mild conditions | Boronic acids can be expensive |

| Stille | Vinyltributyltin | Pd(PPh₃)₄ | High yields, tolerant of many functional groups | Toxicity of tin byproducts |

| Heck | Ethylene / Vinyl source | Pd(OAc)₂, PPh₃, Base | Atom economical | Can have issues with regioselectivity |

| Negishi | Vinylzinc halide | Pd(PPh₃)₄ or Ni(dppf)Cl₂ | High reactivity of organozinc | Moisture and air sensitive reagents |

One-Pot and Multicomponent Reaction Sequences

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. mdpi.com This approach reduces waste, saves time, and can lead to the rapid assembly of complex molecules from simple precursors. google.com

The synthesis of polysubstituted pyridines, including pyridine-3-carboxylate derivatives, is well-suited to MCR strategies. researchgate.net A typical MCR for pyridine synthesis might involve the condensation of an aldehyde, an active methylene compound (like a β-ketoester), and an ammonia source, often in a variation of the Hantzsch synthesis. acsgcipr.org

To construct a molecule like this compound via an MCR, one could envision a reaction involving:

An aldehyde that provides the C4 and C5-ethenyl fragments (e.g., acrolein or a protected equivalent).

A β-ketoester that provides the C2, C3-carboxylate, and C-methyl fragments.

An enamine or ammonia source to complete the ring.

This convergent approach allows for the construction of the substituted pyridine core in a single, efficient step. The complexity of the starting materials can be varied to generate a library of related compounds. mdpi.com

Chemo- and Regioselective Synthesis of Pyridine Structures

Controlling chemo- and regioselectivity is a central challenge in the synthesis of substituted pyridines. nih.gov Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the control of the position at which a reaction occurs.

For a target like this compound, the key regiochemical challenge is directing the introduction of the ethenyl group to the C5 position. The inherent electronic properties of the pyridine ring direct nucleophiles to C2/C4/C6 and electrophiles (under harsh conditions) to C3/C5. The presence of the electron-withdrawing carboxylate group at C3 further deactivates the ring towards electrophilic substitution but can influence the regioselectivity of other reactions.

Several strategies are employed to achieve regiocontrol:

Use of Directing Groups: A functional group can be temporarily installed on the ring to direct a metalating agent or catalyst to a specific position (e.g., C4 or C5), after which the directing group is removed. nih.gov

N-Oxide Chemistry: Formation of a pyridine N-oxide activates the C2 and C4 positions for nucleophilic attack and the C3/C5 positions for other types of functionalization.

Catalyst Control: In transition-metal-catalyzed C-H functionalization, the choice of ligand and metal can overcome the inherent reactivity of the pyridine ring to achieve functionalization at otherwise inaccessible positions, including C5. nih.gov

These advanced methods allow chemists to override the natural reactivity patterns of the pyridine nucleus and construct specifically substituted isomers that would be difficult to access through classical methods.

Chemical Reactivity and Transformation Mechanisms of Methyl 5 Ethenylpyridine 3 Carboxylate

Reactivity of the Pyridine (B92270) Heterocycle

Nucleophilic Substitution Reactions at the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of Methyl 5-ethenylpyridine-3-carboxylate possesses a lone pair of electrons in an sp² hybrid orbital, making it a nucleophilic center. This allows for a variety of substitution reactions directly at the nitrogen atom, leading to the formation of pyridinium (B92312) salts or the corresponding N-oxide.

N-Alkylation: The pyridine nitrogen can react with alkyl halides, such as methyl iodide, to form N-alkylpyridinium salts. This reaction proceeds via a standard SN2 mechanism where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.

N-Oxide Formation: The nitrogen atom can be oxidized to form this compound N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. wikipedia.org Common oxidizing agents for this purpose include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide and a catalyst. google.comgoogle.comyoutube.com The reaction with m-CPBA in a solvent like dichloromethane (B109758) at room temperature is a widely used method for the synthesis of pyridine N-oxides. google.com Another effective method involves the use of urea-hydrogen peroxide adduct as the oxidant. google.com The formation of the N-oxide can activate the pyridine ring for both electrophilic and nucleophilic substitution at the carbon atoms of the ring. youtube.com

| Reagent | Product | Reaction Conditions |

| Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium Salt | SN2 conditions |

| m-CPBA | Pyridine N-oxide | Dichloromethane, 0-25°C |

| Urea-Hydrogen Peroxide | Pyridine N-oxide | - |

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing effect of the nitrogen atom. This inherent electron deficiency, further compounded by the electron-withdrawing methyl carboxylate group at the 3-position, deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. quimicaorganica.org Such reactions, therefore, necessitate harsh conditions to proceed. quimicaorganica.orgquora.com

The directing effect of the nitrogen atom and the existing substituents channels incoming electrophiles primarily to the C-3 and C-5 positions. quora.com In the case of this compound, with substituents already at the 3 and 5 positions, electrophilic attack would be directed to the remaining unsubstituted positions, C-2, C-4, and C-6. The precise location of substitution would be influenced by the combined electronic effects of the ethenyl and carboxylate groups.

Nitration: The nitration of pyridine derivatives typically requires potent nitrating agents and severe reaction conditions. quora.com For instance, the nitration of pyridine itself often involves heating with a mixture of nitric acid and sulfuric acid. ntnu.nosemanticscholar.orgrsc.org The reaction of pyridine compounds with dinitrogen pentoxide in an organic solvent, followed by treatment with a bisulfite solution, has been developed as a method to achieve nitration. ntnu.no Computational studies on the nitration of pyridine with the nitronium ion (NO₂⁺) indicate a stepwise polar mechanism involving a tetrahedral cation intermediate. rsc.org In strongly acidic media, pyridine is protonated, which further deactivates the ring towards electrophilic attack. rsc.org

Halogenation: The direct halogenation of pyridines also requires forcing conditions, often employing elemental halogens in the presence of a strong Lewis or Brønsted acid at elevated temperatures. nih.govnsf.gov These reactions are often selective for the 3-position but can result in mixtures of regioisomers. nih.govnsf.gov A milder, alternative strategy for 3-halogenation involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govnsf.govchemrxiv.orgnih.govchemrxiv.org

| Reaction | Reagents | Typical Conditions | Product Position |

| Nitration | HNO₃/H₂SO₄ | High Temperature | 3-position (for unsubstituted pyridine) |

| Nitration | N₂O₅ then NaHSO₃ | Milder conditions | 3-position (for unsubstituted pyridine) ntnu.no |

| Halogenation | X₂/Lewis Acid | High Temperature | 3-position (for unsubstituted pyridine) nih.govnsf.gov |

Reactions Involving the Ethenyl (Vinyl) Functional Group

The ethenyl (vinyl) group at the 5-position of this compound is a site of significant reactivity, susceptible to a range of addition and cleavage reactions.

Oxidation Reactions of the Ethenyl Moiety

The double bond of the ethenyl group can be readily oxidized to yield carbonyl compounds or be cleaved to form more highly oxidized functional groups.

Oxidative Cleavage: A common method for the oxidative cleavage of alkenes is ozonolysis, followed by a reductive or oxidative workup to yield aldehydes/ketones or carboxylic acids, respectively. Another effective protocol for the one-pot oxidative cleavage of olefinic bonds to the corresponding carbonyl compounds involves the use of a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant, in the presence of PhI(OAc)₂. nih.gov This method is often clean and avoids the formation of α-hydroxy ketone byproducts. nih.gov Applying such a method to this compound would be expected to yield the corresponding pyridine-5-carbaldehyde derivative.

Epoxidation: The ethenyl group can also be converted to an epoxide, a three-membered cyclic ether, using peroxy acids such as m-CPBA. This epoxide can then serve as a versatile intermediate for further functionalization.

| Reaction | Reagents | Product |

| Oxidative Cleavage | 1. O₃; 2. Me₂S (reductive workup) | Pyridine-5-carbaldehyde derivative |

| Oxidative Cleavage | OsO₄ (cat.), NMO, PhI(OAc)₂ | Pyridine-5-carbaldehyde derivative nih.gov |

| Epoxidation | m-CPBA | Pyridine-5-epoxide derivative |

Reduction Reactions to Saturated Derivatives

The ethenyl group can be reduced to the corresponding saturated ethyl group through catalytic hydrogenation. This is a common and efficient method for the saturation of carbon-carbon double bonds.

Catalytic Hydrogenation: The hydrogenation is typically carried out using molecular hydrogen (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of alkenes under mild conditions, such as room temperature and atmospheric or slightly elevated pressure of hydrogen. documentsdelivered.commdpi.comnih.govmasterorganicchemistry.com Raney Nickel is another active catalyst for hydrogenation and can also be employed for this transformation. youtube.commasterorganicchemistry.comquora.commdpi.comstackexchange.com The reaction is generally highly selective for the reduction of the alkene, leaving the aromatic pyridine ring and the ester functional group intact, provided the reaction conditions are controlled. quora.com

| Catalyst | Hydrogen Source | Typical Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature, 1 MPa pressure | Methyl 5-ethylpyridine-3-carboxylate mdpi.com |

| Raney Nickel | H₂ gas | - | Methyl 5-ethylpyridine-3-carboxylate masterorganicchemistry.com |

Conjugation Reactions

The ethenyl group, being in conjugation with the pyridine ring, can participate in conjugate addition reactions, most notably the Michael addition, and can also act as a dienophile in Diels-Alder reactions.

Michael Addition: In a Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated system. In the context of this compound, the ethenyl group can act as a Michael acceptor. A variety of nucleophiles can be employed, including soft carbon nucleophiles (like enolates), as well as heteroatom nucleophiles such as amines (aza-Michael addition) and thiols (thia-Michael addition). frontiersin.orgnih.govmdpi.comresearchgate.netscience.govsrce.hrrsc.orgrsc.orgrsc.org The thia-Michael addition, for instance, is a highly efficient C-S bond-forming reaction. srce.hr These reactions provide a powerful method for carbon-carbon and carbon-heteroatom bond formation at the position β to the pyridine ring.

Diels-Alder Reaction: The ethenyl group allows this compound to function as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. mdpi.comrsc.org Vinylpyridines have been shown to react with various dienes, often requiring thermal conditions or Lewis acid catalysis to proceed efficiently. nih.govnih.gov Lewis acid coordination to the pyridine nitrogen can lower the activation energy for the cycloaddition and enhance regio- and stereoselectivity. nih.gov These reactions lead to the formation of complex polycyclic structures containing a pyridine moiety. nih.gov

| Reaction | Reactant Type | Product Type |

| Michael Addition | Nucleophiles (e.g., enolates, amines, thiols) | β-substituted pyridine derivative |

| Diels-Alder Reaction | Dienes (e.g., butadiene, isoprene) | Cyclohexenyl-pyridine derivative nih.govnih.gov |

Transformations of the Carboxylate Ester Group

The methyl ester functionality of this compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. These transformations involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, followed by the departure of the methoxy (B1213986) leaving group.

Hydrolysis under Acidic and Basic Conditions

The hydrolysis of this compound to 5-ethenylpyridine-3-carboxylic acid and methanol (B129727) can be achieved under both acidic and basic conditions. The mechanisms of these two processes differ significantly.

Acid-Catalyzed Hydrolysis:

The general mechanism for acid-catalyzed ester hydrolysis is as follows:

Protonation of the carbonyl oxygen: The ester is activated by the acid catalyst.

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon.

Proton transfer: A proton is transferred from the attacking water molecule to the methoxy group.

Elimination of methanol: The protonated methoxy group departs as a neutral methanol molecule.

Deprotonation: The resulting protonated carboxylic acid is deprotonated to give the final product and regenerate the acid catalyst.

Basic-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound occurs via a different, irreversible mechanism known as saponification. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion as the leaving group. The methoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. An acidification step is required to obtain the free 5-ethenylpyridine-3-carboxylic acid.

The mechanism for base-catalyzed ester hydrolysis proceeds as follows:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged intermediate is formed.

Elimination of the methoxide ion: The intermediate collapses, and the methoxide ion is expelled.

Acid-base reaction: The methoxide ion deprotonates the carboxylic acid, forming a carboxylate salt and methanol.

Kinetic studies on the alkaline hydrolysis of various substituted methyl pyridinecarboxylates have shown that the rates of reaction are influenced by the nature and position of the substituents on the pyridine ring. rsc.org

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (e.g., ethanol) to form the corresponding ethyl ester and methanol. This reaction can be catalyzed by either an acid or a base. google.com

Acid-Catalyzed Transesterification:

The mechanism of acid-catalyzed transesterification is analogous to that of acid-catalyzed hydrolysis. The ester is first protonated by the acid catalyst, followed by nucleophilic attack of the new alcohol. A series of proton transfers and the elimination of methanol lead to the formation of the new ester. The reaction is an equilibrium process and can be driven to completion by using a large excess of the reactant alcohol or by removing the methanol as it is formed.

Base-Catalyzed Transesterification:

In the presence of a catalytic amount of a strong base, such as an alkoxide, transesterification proceeds through a nucleophilic acyl substitution mechanism. The alkoxide of the new alcohol acts as the nucleophile, attacking the carbonyl carbon of the methyl ester to form a tetrahedral intermediate. This intermediate then expels the methoxide ion to yield the new ester. To favor the formation of the desired product, the conjugate acid of the attacking alkoxide is typically used as the solvent. masterorganicchemistry.com

The efficiency of transesterification can be influenced by various factors, including the choice of catalyst and reaction conditions. For instance, in the synthesis of menthyl nicotinate (B505614) from methyl nicotinate, alkaline catalysts such as C1-C4 alkoxides are employed, and the reaction can be driven forward by removing the methanol byproduct under partial vacuum. google.com

Influence of Substituents on Reactivity and Reaction Pathways

The reactivity of the carboxylate ester group in this compound is significantly influenced by the electronic properties and steric effects of the pyridine ring and its substituents, namely the ethenyl group at the 5-position and the nitrogen atom within the ring.

Electronic Properties and Steric Effects

The pyridine ring itself is an electron-withdrawing system due to the greater electronegativity of the nitrogen atom compared to carbon. This inherent electron deficiency affects the reactivity of substituents attached to it. The position of the substituents is crucial in determining their electronic influence.

Studies on the alkaline hydrolysis of substituted methyl pyridinecarboxylates have demonstrated that the electronic effects of substituents on the pyridine ring are additive and can be correlated with Hammett constants. rsc.org For instance, electron-withdrawing groups on the pyridine ring generally increase the rate of hydrolysis by further increasing the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups tend to decrease the reaction rate.

Steric hindrance can also play a role in the reactivity of pyridine esters. Bulky substituents near the reaction center can impede the approach of the nucleophile, thereby slowing down the rate of hydrolysis or transesterification. nih.gov In the case of this compound, the substituents are not in immediate proximity to the ester group, suggesting that electronic effects are likely to be the dominant factor influencing its reactivity. Research on 3-substituted 2,6-dichloropyridines has shown that bulky substituents at the 3-position can influence the regioselectivity of nucleophilic aromatic substitution, indicating that steric effects can be transmitted through the pyridine ring. researchgate.net

Electron-Withdrawing Effects of the Ethenyl Group

The Hammett constants for the vinyl group have been established as σm = 0.08 and σp = -0.08, indicating its ability to act as a weak electron-withdrawing group through inductive effects and a weak electron-donating group through resonance. acs.org Given its position meta to the carboxylate group, the inductive effect is likely to be more influential in this specific molecule.

The increased electrophilicity of the carbonyl carbon due to the combined electron-withdrawing effects of the pyridine nitrogen and the ethenyl group would be expected to facilitate both the hydrolysis and transesterification of the methyl ester.

Below is a table summarizing the expected electronic effects of the substituents on the reactivity of the carboxylate ester group in this compound.

| Substituent | Position | Electronic Effect | Influence on Carbonyl Carbon Electrophilicity | Expected Effect on Hydrolysis/Transesterification Rate |

|---|---|---|---|---|

| Pyridine Nitrogen | 1 | -I (Inductive) | Increase | Increase |

| Ethenyl (Vinyl) Group | 5 | -I (Inductive), +M (Resonance) | Increase (predominantly via inductive effect) | Increase |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of Methyl 5-ethenylpyridine-3-carboxylate, offering precise information about the hydrogen and carbon framework of the molecule.

The ¹H-NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The analysis is based on established data from analogous structures such as methyl nicotinate (B505614) and various vinylpyridines. chemicalbook.comchemicalbook.com The spectrum is characterized by signals in both the aromatic and aliphatic regions, corresponding to the pyridine (B92270) ring, the ethenyl (vinyl) group, and the methyl ester group.

The three protons of the ethenyl group exhibit a classic AMX spin system. The proton on the carbon attached to the pyridine ring (Hα) typically appears as a doublet of doublets due to its coupling with the two terminal vinyl protons (Hβ-cis and Hβ-trans). These terminal protons appear as distinct doublets.

The pyridine ring protons show signals in the downfield aromatic region. The H-2 proton is expected to be the most deshielded due to its proximity to the ring nitrogen and the ester group, appearing as a doublet. The H-6 proton, also adjacent to the nitrogen, appears as a doublet as well. The H-4 proton, situated between the two substituents, will present as a triplet or a more complex multiplet. The methyl ester group gives rise to a characteristic sharp singlet in the upfield region.

Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Constants for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | 9.1 - 9.3 | d | ~2.0 |

| H-6 (Pyridine) | 8.8 - 9.0 | d | ~2.5 |

| H-4 (Pyridine) | 8.2 - 8.4 | dd | ~2.0, ~2.5 |

| H-α (Ethenyl) | 6.7 - 6.9 | dd | J(α,β-trans) ≈ 17.6J(α,β-cis) ≈ 10.8 |

| H-β (trans, Ethenyl) | 5.9 - 6.1 | d | J(β-trans,α) ≈ 17.6 |

| H-β (cis, Ethenyl) | 5.4 - 5.6 | d | J(β-cis,α) ≈ 10.8 |

| -OCH₃ (Ester) | 3.9 - 4.0 | s | - |

Note: Predicted values are based on analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. Based on data from methyl nicotinate and vinylpyridine derivatives, the chemical shifts can be reliably predicted. chemicalbook.comchemicalbook.com

The carbonyl carbon of the methyl ester group is expected to have the most downfield chemical shift. The carbons of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atom and the substituents. The two carbons of the ethenyl group will appear in the typical alkene region of the spectrum, while the methyl ester carbon will be found in the upfield region.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 167 |

| C-2 (Pyridine) | 152 - 154 |

| C-6 (Pyridine) | 149 - 151 |

| C-4 (Pyridine) | 136 - 138 |

| C-α (Ethenyl) | 134 - 136 |

| C-5 (Pyridine) | 132 - 134 |

| C-3 (Pyridine) | 125 - 127 |

| C-β (Ethenyl) | 118 - 120 |

| -OCH₃ (Ester) | 52 - 54 |

Note: Predicted values are based on analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

For unambiguous assignment of all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. Key correlations would be observed between the interconnected protons of the ethenyl group (Hα, Hβ-cis, and Hβ-trans). Additionally, coupling between the pyridine protons, specifically H-4 and H-6, would be visible, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal (from the ¹H-NMR spectrum) to its corresponding carbon signal (from the ¹³C-NMR spectrum), for instance, linking the methyl singlet to the -OCH₃ carbon and each vinyl proton to its respective vinyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons (which have no attached protons) and piecing the molecular fragments together. Expected key correlations for this compound would include:

A correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).

Correlations from the H-2 and H-4 protons to the C-3 quaternary carbon.

Correlations from the H-4 and H-6 protons to the C-5 quaternary carbon.

Correlations from the Hα proton of the ethenyl group to the pyridine carbons C-4 and C-6, confirming the attachment point of the vinyl substituent.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups: the aromatic pyridine ring, the carbon-carbon double bond of the ethenyl group, and the methyl ester moiety. The analysis draws upon spectral data from related compounds like methyl nicotinate and vinylpyridines. chemicalbook.comnist.govchemicalbook.comchemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) & Ethenyl (=C-H) |

| 2990 - 2850 | C-H Stretch | Aliphatic (-OCH₃) |

| 1730 - 1715 | C=O Stretch | Ester (Carbonyl) |

| 1640 - 1620 | C=C Stretch | Ethenyl (Vinyl) |

| 1600 - 1450 | C=C and C=N Stretches | Aromatic Ring (Pyridine) |

| 1300 - 1100 | C-O Stretch | Ester |

| 990 and 910 | =C-H Bend (Out-of-plane) | Ethenyl (Vinyl) |

The most prominent feature is the strong absorption band of the ester carbonyl (C=O) stretch. The aromatic and vinyl C-H stretching vibrations are typically observed at wavenumbers just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches. The C=C stretching vibrations of the vinyl group and the pyridine ring appear in the 1640-1450 cm⁻¹ region. Finally, the strong out-of-plane bending vibrations of the vinyl =C-H bonds are characteristic and confirm its presence.

While detailed experimental Raman spectra for this compound are not widely published, Raman spectroscopy serves as a powerful complementary technique to IR spectroscopy. researchgate.netspectrabase.com Due to the different selection rules, vibrations that are weak or inactive in the IR spectrum can be strong in the Raman spectrum.

For this molecule, Raman spectroscopy would be particularly effective for observing the symmetric stretching vibrations of the carbon-carbon double bonds in both the ethenyl group and the pyridine ring. These vibrations involve a significant change in polarizability and thus tend to produce strong Raman signals. Therefore, Raman spectroscopy would provide confirmatory evidence for the unsaturated portions of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of this compound, as well as for probing its structure through controlled fragmentation.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the precise elemental formula of the compound. For this compound, the molecular formula is C9H9NO2. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), confirms this composition by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass. The negligible difference between these values, usually in the parts-per-million (ppm) range, validates the elemental composition.

Table 1: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Difference (ppm) |

|---|

Note: The data presented in this table is illustrative, based on typical expected values for a compound with this molecular formula. Actual experimental values may vary slightly.

Tandem mass spectrometry (MS/MS) offers deeper structural insights by inducing fragmentation of a selected precursor ion (in this case, the protonated molecule at m/z 164.07) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing its weakest bonds and stable substructures.

Key fragmentation pathways for this compound would likely involve:

Loss of a methoxy (B1213986) radical (•OCH3): Cleavage of the ester group could lead to the formation of a prominent acylium ion.

Loss of methanol (B129727) (CH3OH): A rearrangement followed by the elimination of a neutral methanol molecule is a common fragmentation pathway for methyl esters.

Cleavage related to the ethenyl group: Fragmentation involving the vinyl side chain could also be observed.

Analysis of these fragmentation patterns provides conclusive evidence for the connectivity of the atoms within the molecule, confirming the presence and positions of the methyl ester and ethenyl groups on the pyridine ring.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within the molecule, providing information about its conjugated systems and chromophores.

The UV-Vis absorption spectrum of this compound is dictated by its aromatic pyridine ring, which is in conjugation with both the ethenyl and methyl carboxylate groups. These conjugated systems give rise to characteristic π → π* and n → π* electronic transitions. The spectrum would be expected to show strong absorption bands in the UV region. The position of the maximum absorption wavelength (λmax) is sensitive to the solvent environment.

Table 2: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

|---|---|---|---|

| Methanol | ~220, ~275 | Data not available | π → π* |

Note: The λmax values are estimations based on the chromophores present in the molecule. Precise experimental data is required for definitive assignments.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This property, known as luminescence, is characteristic of certain molecules with rigid, planar, and extensively conjugated structures. While many pyridine derivatives exhibit fluorescence, specific data on the luminescence properties of this compound is not widely reported in the available literature. Further investigation would be required to determine if this compound possesses significant fluorescent properties, and if so, to characterize its excitation and emission spectra, quantum yield, and fluorescence lifetime.

X-ray Diffraction (XRD) Analysis

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles.

For this compound, a successful single-crystal XRD analysis would reveal:

The planarity of the pyridine ring.

The conformation of the methyl carboxylate and ethenyl substituents relative to the ring.

Intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement.

As of now, a publicly available crystal structure for this compound has not been deposited in crystallographic databases. Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is an indispensable technique for determining the precise atomic arrangement within a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine bond lengths, bond angles, and the absolute configuration of the molecule. This provides unambiguous structural proof and insights into intermolecular interactions. nih.govnih.govresearchgate.net

For this compound, an SCXRD analysis would provide definitive confirmation of its molecular structure, including the planarity of the pyridine ring and the orientation of the methyl ester and ethenyl substituents. researchgate.net Although no published crystal structure for this specific compound exists, analysis of related pyridine-carboxylate derivatives allows for the prediction of its likely crystallographic parameters. rsc.orgmdpi.com

Illustrative Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Chemical Formula | C₉H₉NO₂ |

| Formula Weight | 163.17 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 7-15 |

| b (Å) | 5-10 |

| c (Å) | 15-25 |

| β (°) | 90-105 (for Monoclinic) |

| Volume (ų) | 1000-1500 |

| Z | 4 or 8 |

Note: This table is illustrative and contains hypothetical data based on structurally similar compounds. nih.govnih.govnih.gov

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and assess the purity of a bulk sample. The technique involves directing X-rays at a powdered sample and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffractogram is a unique "fingerprint" for a specific crystalline solid. uzh.ch

A PXRD analysis of a synthesized batch of this compound would be crucial for quality control, confirming the presence of the desired crystalline form and detecting any potential polymorphic impurities. researchgate.net While an experimental pattern for this compound is not available, a characteristic set of diffraction peaks can be anticipated. researchgate.net

Illustrative Powder X-ray Diffraction Peaks for this compound

| Position (°2θ) | Relative Intensity (%) |

|---|---|

| 10.5 | 45 |

| 15.2 | 80 |

| 20.8 | 100 |

| 22.5 | 65 |

| 25.1 | 90 |

| 28.9 | 50 |

Note: This table presents a hypothetical PXRD peak list to illustrate expected data.

Surface Analysis Techniques (relevant for materials science applications)

In materials science, the surface of a compound dictates its interaction with the environment, making surface analysis critical for applications such as coatings, sensors, and catalysis.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. nih.gov For this compound, XPS would confirm the presence of carbon, nitrogen, and oxygen and provide crucial information about their chemical environments. thermofisher.com

The high-resolution N 1s spectrum would be particularly informative, with the binding energy characteristic of a nitrogen atom in a pyridine ring. nih.gov The C 1s spectrum could be deconvoluted to identify carbons in the aromatic ring, the ethenyl group (C=C), the carboxyl group (O-C=O), and the methyl group (C-O). Similarly, the O 1s spectrum would distinguish between the carbonyl (C=O) and single-bonded (C-O) oxygen atoms of the ester group. researchgate.netfrontiersin.org

Illustrative XPS Data for this compound

| Core Level | Expected Binding Energy (eV) | Atomic Concentration (%) |

|---|---|---|

| C 1s | ~284.8 (Aromatic/Ethenyl) | ~69 |

| ~286.5 (C-O) | ||

| ~288.5 (O-C=O) | ||

| N 1s | ~399.0 (Pyridine) | ~8 |

| O 1s | ~532.0 (C-O) | ~23 |

| ~533.5 (C=O) |

Note: Binding energies are illustrative and can vary based on instrument calibration and chemical environment. thermofisher.comresearchgate.net

Static Secondary Ion Mass Spectrometry (SIMS)

Static Secondary Ion Mass Spectrometry (SIMS) is an ultra-sensitive surface analysis technique used to characterize the molecular composition of the outermost monolayer of a solid. wikipedia.orghidenanalytical.com By bombarding the surface with a low-dose primary ion beam, intact molecular ions and large, characteristic fragment ions are sputtered from the surface and analyzed by a mass spectrometer. nih.gov This provides a detailed chemical fingerprint of the surface with minimal fragmentation. surfacesciencewestern.comresearchgate.net

A Static SIMS analysis of this compound would be expected to yield a prominent protonated molecular ion ([M+H]⁺) in the positive ion spectrum. Key fragment ions would likely correspond to the loss of the methoxy group (-OCH₃) or cleavage of the entire methyl carboxylate group. The negative ion spectrum might show the deprotonated molecule ([M-H]⁻) and other characteristic fragments. This level of molecular detail is invaluable for studying surface adsorption, contamination, or degradation.

Illustrative Secondary Ions for this compound

| Ion Type | Formula | Expected m/z |

|---|---|---|

| Positive Ions | ||

| Protonated Molecule | [C₉H₉NO₂ + H]⁺ | 164.07 |

| Fragment | [M - OCH₃]⁺ | 132.05 |

| Fragment | [Pyridine-ethenyl]⁺ | 104.05 |

| Negative Ions | ||

| Deprotonated Molecule | [C₉H₉NO₂ - H]⁻ | 162.06 |

| Fragment | [M - CH₃]⁻ | 148.04 |

Note: This table is a hypothetical representation of potential ions observable in a Static SIMS experiment.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of electrons, which dictates its chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By optimizing the molecular geometry, DFT calculations can identify the most stable conformation (the lowest energy state) of Methyl 5-ethenylpyridine-3-carboxylate. nih.gov Functionals such as B3LYP, combined with basis sets like 6-311G(d,p), are commonly employed for pyridine (B92270) derivatives to achieve a balance between accuracy and computational cost. nih.govscielo.org.mxresearchgate.net

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyridine ring and the orientation of the ethenyl and methyl carboxylate substituents are determined through energy minimization. nih.gov This information is critical for understanding steric effects and the molecule's potential interactions with biological targets. evitachem.com

Table 1: Representative Geometric Parameters for this compound from DFT Calculations (Note: The following data is illustrative of typical results obtained from DFT/B3LYP calculations and is intended to represent the type of information generated in such a study.)

| Parameter | Description | Typical Calculated Value |

| C-N (pyridine) | Bond length within the pyridine ring | ~ 1.34 Å |

| C=C (pyridine) | Bond length within the pyridine ring | ~ 1.39 Å |

| C-C (ethenyl) | Bond length between pyridine and ethenyl group | ~ 1.48 Å |

| C=C (ethenyl) | Bond length of the vinyl double bond | ~ 1.34 Å |

| C-C (ester) | Bond length between pyridine and carboxylate | ~ 1.51 Å |

| C=O (ester) | Bond length of the carbonyl group | ~ 1.21 Å |

| Dihedral Angle | Torsion angle defining substituent orientation | Varies |

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, first-principles approach to solving the electronic Schrödinger equation without empirical parameters. researchgate.net While computationally more demanding than DFT, these methods are valuable for high-level characterization of electronic properties. researchgate.net They can be used to calculate fundamental properties like ionization energies and electron affinities, offering a deeper understanding of the molecule's electronic behavior and reactivity. nih.gov These high-level calculations often serve as a benchmark to validate results from more computationally efficient methods like DFT.

Prediction and Simulation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Theoretical vibrational spectra (Infrared and Raman) can be generated from the optimized molecular geometry obtained through DFT calculations. researchgate.netresearchgate.net The calculated vibrational frequencies correspond to specific molecular motions, such as the stretching of the C=O bond in the ester group or the C=C bond in the ethenyl group. nih.gov Often, these calculated frequencies are scaled by a factor to correct for systematic errors and improve agreement with experimental results. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO). researchgate.netresearchgate.net These calculations provide theoretical spectra that can be compared directly with experimental data to confirm the synthesized structure. researchgate.netnih.gov

Table 2: Predicted Spectroscopic Data for this compound (Note: This table presents hypothetical data representative of what would be generated from computational simulations to aid in the interpretation of experimental spectra.)

| Spectrum | Feature | Predicted Wavenumber/Shift | Assignment |

| IR | Vibrational Frequency | ~ 1725 cm⁻¹ | C=O stretch (ester) |

| IR | Vibrational Frequency | ~ 1640 cm⁻¹ | C=C stretch (ethenyl) |

| ¹H NMR | Chemical Shift | ~ 8.5-9.0 ppm | Pyridine ring protons |

| ¹H NMR | Chemical Shift | ~ 5.5-6.5 ppm | Ethenyl group protons |

| ¹H NMR | Chemical Shift | ~ 3.9 ppm | Methyl ester protons (-OCH₃) |

| ¹³C NMR | Chemical Shift | ~ 165 ppm | Carbonyl carbon (ester) |

| ¹³C NMR | Chemical Shift | ~ 120-150 ppm | Pyridine & ethenyl carbons |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This approach calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. nih.gov For a conjugated system like this compound, the most significant absorption bands are typically due to π → π* transitions within the pyridine ring and ethenyl group. researchgate.net The calculations yield the maximum absorption wavelength (λmax) and oscillator strength for each transition, which can be used to simulate the full UV-Vis spectrum. researchgate.net These predictions are crucial for understanding the photophysical properties of the compound and its potential applications in materials science. smolecule.com

Theoretical Studies of Reaction Mechanisms

Quantum chemistry is instrumental in elucidating the mechanisms of chemical reactions. nih.gov For this compound, theoretical studies can investigate various potential transformations, such as the oxidation of the ethenyl group or the hydrolysis of the methyl ester. evitachem.com

By calculating the energies of reactants, products, and transition states, computational models can map out the entire reaction pathway. This allows for the determination of activation barriers and reaction energies, which provide insight into the kinetic and thermodynamic feasibility of a proposed mechanism. nih.gov Such studies can clarify reaction regioselectivity and stereoselectivity, guiding the development of efficient synthetic routes and predicting potential metabolic pathways.

Transition State Identification and Reaction Energy Barrier Calculations

Understanding the chemical reactivity of a molecule involves mapping its potential energy surface. Transition states are critical points on this surface, representing the highest energy barrier that must be overcome for a reaction to proceed. The energy difference between the reactants and the transition state is known as the reaction energy barrier or activation energy. A lower energy barrier corresponds to a faster reaction rate.

Density Functional Theory (DFT) is a widely used quantum mechanical method to locate transition states and calculate reaction energy barriers. For instance, in the synthesis of pyridine derivatives, DFT can model the reaction pathway from reactants to products, identifying all intermediates and transition states.

A study on the synthesis of pyridine from pyrylium (B1242799) salt using DFT illustrates this process. The investigation calculated the changes in enthalpy, entropy, and Gibbs free energy for each step of the reaction, including the transition states. unjani.ac.id This type of analysis reveals the spontaneity and kinetic feasibility of each reaction step. unjani.ac.id Although the specific values are for a different synthetic route, the methodology is directly applicable to reactions involving this compound.

Table 1: Illustrative Thermodynamic Data for a Pyridine Synthesis Reaction (Note: Data is for the synthesis of pyridine from pyrylium salt and serves as an example of the outputs of such calculations.)

| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

|---|---|---|---|

| Reactant to Intermediate 1 | -20.5 | -15.2 | -16.0 |

| Intermediate 1 to TS1 | +10.2 | -5.1 | +11.7 |

| TS1 to Intermediate 2 | -15.8 | +8.3 | -18.3 |

| Intermediate 2 to TS2 | +5.4 | -2.7 | +6.2 |

TS denotes Transition State.

Another theoretical study on the reaction of the nitrogen atom in an excited state (N(2D)) with pyridine mapped out multiple possible reaction pathways, identifying various intermediates and the barriers separating them. chemrxiv.org Such studies are crucial for understanding the complex reactivity patterns of the pyridine ring.

Solvent Effects Modeling (e.g., COSMO Implicit Solvation)

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these solvent effects. Implicit solvation models, such as the Conductor-like Screening Model (COSMO), are an efficient way to incorporate the influence of a solvent by treating it as a continuous medium with a specific dielectric constant. wikipedia.org

In the COSMO model, the solute molecule is placed in a cavity within the dielectric continuum of the solvent. wikipedia.org The model then calculates the electrostatic interactions between the solute and the solvent. This approach can be used in conjunction with DFT calculations to provide more realistic energy values for molecules and transition states in solution. taylorandfrancis.com

For example, a study on the reactivity of pyridine mono-carboxylic acids with diazodiphenylmethane (B31153) in various solvents utilized the Kamlet-Taft solvatochromic equation, a method that, like COSMO, aims to quantify solvent effects. researchgate.net This research demonstrated that the reaction rates were higher in protic solvents compared to aprotic ones, highlighting the importance of specific solute-solvent interactions like hydrogen bonding. researchgate.net While not a direct application of COSMO to this compound, it exemplifies how computational and correlational models are used to understand solvent influence on the reactivity of similar molecules.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as solvent molecules or biological macromolecules.

While specific MD simulations for this compound were not found, this technique has been applied to study pyridine and its derivatives. For instance, reactive force field molecular dynamics simulations have been used to investigate the combustion of pyridine, providing insights into the reaction mechanisms at an atomic level. ucl.ac.uk In the context of drug design, MD simulations have been employed to study the binding of substituted pyridine derivatives to biological targets like lysine-specific demethylase 1, revealing details of the binding process and the stability of the protein-ligand complex. nih.gov Such simulations could be hypothetically applied to this compound to understand its conformational preferences (e.g., the orientation of the ethenyl and carboxylate groups relative to the pyridine ring) and its interactions with solvents or potential biological receptors.

Quantitative Structure-Property Relationship (QSPR) Studies